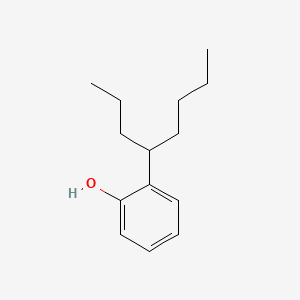
o-(1-Propylpentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(1-Propylpentyl)phenol: is an organic compound with the molecular formula C14H22O . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including o-(1-Propylpentyl)phenol, is through nucleophilic aromatic substitution.
Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenols often involves the oxidation of cumene or the hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phenols can undergo oxidation to form quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products:
Quinones: Formed from the oxidation of phenols.
Hydroquinones: Formed from the reduction of quinones.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Antioxidants: Phenolic compounds, including o-(1-Propylpentyl)phenol, are used as antioxidants in various chemical formulations.
Biology:
Antimicrobial Agents: Phenols are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of o-(1-Propylpentyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can donate hydrogen atoms, making them effective antioxidants. They can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage . Additionally, phenols can disrupt microbial cell membranes, leading to their antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
o-Cresol: A phenol derivative with a methyl group in the ortho position relative to the hydroxyl group.
2,4-Dimethylphenol: A phenol derivative with two methyl groups in the 2 and 4 positions relative to the hydroxyl group.
Uniqueness: o-(1-Propylpentyl)phenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and physical properties. The presence of the propylpentyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
37631-10-0 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
RBSPWYFBQCZMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















